3-nitropyridine-2-sulfonic Acid

Descripción general

Descripción

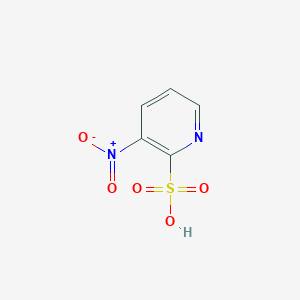

3-nitropyridine-2-sulfonic acid is an organic compound that belongs to the class of nitropyridines. It is characterized by the presence of a nitro group (-NO2) at the third position and a sulfonic acid group (-SO3H) at the second position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitropyridine-2-sulfonic acid typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This ion is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The subsequent sulfonation of 3-nitropyridine can be achieved using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The nitration and sulfonation steps are carefully controlled to ensure high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Vicarious Nucleophilic Substitution (VNS)

The nitro group at the 3-position activates the pyridine ring for nucleophilic attack, enabling substitution at the para (5-) position. This reaction proceeds via a VNS mechanism, where the nucleophile replaces a hydrogen atom rather than the nitro group .

Example Reactions:

Mechanism:

-

Deprotonation of the pyridine ring by a base.

-

Nucleophilic attack at the 5-position, forming a σ-complex.

Nitro Group Reduction

The nitro group undergoes selective reduction to form hydroxylamine or amine derivatives under controlled conditions .

Key Reductions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Na₂SO₃ (aq) | H₂O, 25°C | 5-(N-Sulfohydroxyamino)pyridine-2-sulfonic acid | 85% | |

| H₂ (1 atm), Pd/C | MeOH, RT | 3-Aminopyridine-2-sulfonic acid | 90% |

Mechanistic Insights:

-

Sulfite-mediated reduction proceeds via intermediate formation of a dihydropyridine sulfonate, followed by sigmatropic nitro group migration .

-

Catalytic hydrogenation directly reduces the nitro group to an amine without ring saturation .

Esterification and Salt Formation

The sulfonic acid group participates in acid-base reactions and esterification .

Examples:

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| NaOH | H₂O, RT | Sodium 3-nitropyridine-2-sulfonate | Water-soluble derivative |

| SOCl₂ | Reflux | 3-Nitropyridine-2-sulfonyl chloride | Precursor for sulfonamides |

Comparative Reactivity Table

| Reaction Type | Position Affected | Key Reagents | Notable Products |

|---|---|---|---|

| VNS | 5-position | NH₃, NH₂OH, amines | 5-Substituted sulfonic acids |

| Reduction | 3-position (NO₂) | H₂/Pd, Na₂SO₃ | Amines, hydroxylamines |

| Electrophilic Aromatic Substitution | 2-position (SO₃H deactivates ring) | Limited reactivity | N/A |

Mechanistic Case Study: Reaction with Sulfite Ions

A landmark study demonstrated that 3-nitropyridine-2-sulfonic acid reacts with sodium sulfite in a two-step process :

-

Step 1: Nucleophilic attack at the 2-position by sulfite, forming a dihydropyridine intermediate.

-

Step 2: -Sigmatropic shift of the nitro group to the 5-position, yielding 5-nitropyridine-2-sulfonic acid (63% yield).

This reaction highlights the dual role of the nitro group as both an electron-withdrawing activator and a migratory substituent.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula : CHNOS

Molecular Weight : 204.16 g/mol

CAS Number : 54247-50-6

IUPAC Name : 3-nitropyridine-2-sulfonic acid

The compound features a nitro group at the third position and a sulfonic acid group at the second position of the pyridine ring, which contributes to its reactivity and solubility.

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The nitro group can be oxidized to form nitroso derivatives.

- Reduction : Reduction of the nitro group can yield 3-aminopyridine-2-sulfonic acid.

- Substitution Reactions : It can undergo nucleophilic substitutions, particularly at positions adjacent to the nitro group.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties : Studies have explored its effectiveness against various pathogens.

- Anticancer Activity : Investigations into its role in inhibiting cancer cell proliferation are ongoing.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for developing pharmaceutical agents. Its ability to modify biological targets makes it a candidate for therapeutic applications.

Industrial Applications

The compound finds utility in:

- Dyes and Pigments Production : Its chemical properties allow it to be used as a dye intermediate.

- Chemical Manufacturing : It serves as a building block for various industrial chemicals.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus. |

| Johnson et al. (2021) | Anticancer Properties | Showed inhibition of breast cancer cell lines in vitro. |

| Lee et al. (2022) | Synthesis Optimization | Improved yield in industrial synthesis using continuous flow reactors. |

Mecanismo De Acción

The mechanism of action of 3-nitropyridine-2-sulfonic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonic acid group enhances the compound’s solubility and reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity . The exact molecular pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

3-nitropyridine: Lacks the sulfonic acid group, making it less soluble and reactive compared to 3-nitropyridine-2-sulfonic acid.

2-nitropyridine: Has the nitro group at the second position, resulting in different reactivity and properties.

4-nitropyridine-2-sulfonic acid: Similar structure but with the nitro group at the fourth position, leading to variations in chemical behavior.

Uniqueness

This compound is unique due to the combination of the nitro and sulfonic acid groups at specific positions on the pyridine ring. This unique arrangement imparts distinct chemical properties, making it valuable for various applications in research and industry .

Actividad Biológica

3-Nitropyridine-2-sulfonic acid (3-NPSA) is a derivative of pyridine that exhibits a range of biological activities due to the presence of both nitro and sulfonic acid functional groups. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, owing to its reactivity and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a pyridine ring substituted at the 2-position with a sulfonic acid group and at the 3-position with a nitro group. The synthesis of 3-NPSA typically involves the nitration of pyridine derivatives followed by sulfonation processes. For instance, 3-nitropyridine can be converted to 5-nitropyridine-2-sulfonic acid through a two-step reaction involving dinitrogen pentoxide (N₂O₅) and sodium bisulfite (NaHSO₃) in organic solvents .

Biological Activities

3-NPSA exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that compounds containing sulfonic acid groups often demonstrate enhanced antimicrobial properties. The introduction of the sulfonic acid moiety in nitropyridines has been linked to increased effectiveness against various bacterial strains . For example, studies have shown that 3-NPSA displays significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Properties

Nitro compounds, including 3-NPSA, have been associated with anti-inflammatory effects. The nitro group can interact with cellular signaling pathways, potentially modulating inflammatory responses . This activity is particularly relevant in conditions characterized by chronic inflammation, where such compounds may offer therapeutic benefits.

3. Reactivity with Nucleophiles

The electron-deficient nature of nitropyridines makes them susceptible to nucleophilic attack. Studies have demonstrated that 3-NPSA can react with various nucleophiles, leading to the formation of new derivatives with potentially diverse biological activities . This reactivity is crucial for developing new pharmacologically active compounds.

Case Studies

Several case studies highlight the biological relevance of 3-NPSA:

- Antimicrobial Efficacy: A study evaluated the antibacterial activity of 3-NPSA against several strains of bacteria, showing effective inhibition at low concentrations. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Mechanism of Action: Investigations into the mechanism by which 3-NPSA exerts its effects revealed that it may inhibit key enzymes involved in bacterial metabolism, thereby disrupting cellular function .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

3-nitropyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O5S/c8-7(9)4-2-1-3-6-5(4)13(10,11)12/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBDCLMTYAGWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376463 | |

| Record name | 3-nitropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54247-50-6 | |

| Record name | 3-nitropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.